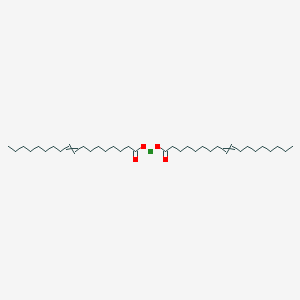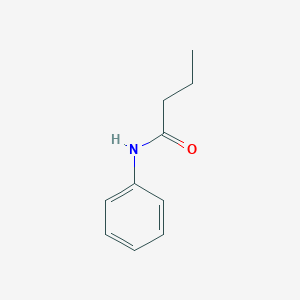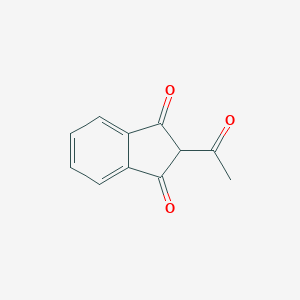
2-Acetyl-1H-indene-1,3(2H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 2-Acetyl-1H-indene-1,3(2H)-dione, such as 2,2'-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), has been achieved through green and facile strategies using acetic acid as a catalyst (Ghalib et al., 2019). Additionally, ultrasound-assisted synthesis methods have been developed for efficient production (Ghahremanzadeh et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Acetyl-1H-indene-1,3(2H)-dione and its derivatives has been optimized and analyzed using Density Functional Theory (DFT) calculations, revealing detailed structural parameters and electronic properties (Prasad et al., 2010).
Chemical Reactions and Properties
Palladium-catalyzed carbonylative annulation reactions have been employed for the synthesis of 2-substituted indene-1,3(2H)-dione derivatives, demonstrating broad substrate scope and good yields (Zhang et al., 2015). The compound also participates in reactions like Schiff base or enamine formation as seen in its reaction with aniline (Enchev et al., 2003).
Physical Properties Analysis
Studies on the molecular structure and vibrational study of 2-Acetyl-1H-indene-1,3(2H)-dione derivatives provide insights into the physical properties of these compounds. The analysis of equilibrium geometries and harmonic frequencies at DFT levels helps in understanding their stability and reactivity (Prasad et al., 2010).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Indenodihydro-pyridine and Indeno-pyridine Compounds
- Methods of Application: The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl cyanide (2) is prepared by diazotization of 2-amino-benzo[d]imidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to yield the corresponding acrylonitriles .
- Results or Outcomes: The reaction yields a variety of compounds, including Indenodihydro-pyridine and Indeno-pyridine .
Application 2: Synthesis of New Heterocyclic Compounds
- Summary of the Application: “2-Acetyl-1H-indene-1,3(2H)-dione” is used as a raw material to synthesize new acrylonitrile derivatives, which are then used to prepare new heterocyclic compounds. These compounds are evaluated for their biological activity screening function .
- Methods of Application: The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl cyanide (2) is prepared by diazotization of 2-amino-benzo[d]imidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to yield the corresponding acrylonitriles .
- Results or Outcomes: The reaction yields a variety of compounds, including new heterocyclic compounds . These compounds are then evaluated for their biological activity .
Application 3: Cascade Reaction of 1,1-Enediamines
- Summary of the Application: “2-Acetyl-1H-indene-1,3(2H)-dione” is used in a cascade reaction with 1,1-Enediamines. This reaction leads to the selective synthesis of Indenodihydro-pyridine and Indeno-pyridine compounds .
- Methods of Application: The reaction involves the use of 1,1-Enediamines with 2-Benzylidene-1H indene-1,3(2H)-diones .
- Results or Outcomes: The reaction yields Indenodihydro-pyridine and Indeno-pyridine compounds .
Application 4: Synthesis of New Benzimidazole Derivatives
- Summary of the Application: “2-Acetyl-1H-indene-1,3(2H)-dione” is used as a raw material to synthesize new acrylonitrile derivatives, which are then used to prepare new benzimidazole derivatives . These compounds are evaluated for their biological activity screening function .
- Methods of Application: The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl cyanide (2) is prepared by diazotization of 2-amino-benzo[d]imidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to yield the corresponding acrylonitriles .
- Results or Outcomes: The reaction yields a variety of compounds, including new benzimidazole derivatives . These compounds are then evaluated for their biological activity .
Application 5: Cascade Reaction of 1,1-Enediamines
- Summary of the Application: “2-Acetyl-1H-indene-1,3(2H)-dione” is used in a cascade reaction with 1,1-Enediamines. This reaction leads to the selective synthesis of Indenodihydro-pyridine and Indeno-pyridine compounds .
- Methods of Application: The reaction involves the use of 1,1-Enediamines with 2-Benzylidene-1H indene-1,3(2H)-diones .
- Results or Outcomes: The reaction yields Indenodihydro-pyridine and Indeno-pyridine compounds .
Application 6: Synthesis of New Benzimidazole Derivatives
- Summary of the Application: “2-Acetyl-1H-indene-1,3(2H)-dione” is used as a raw material to synthesize new acrylonitrile derivatives, which are then used to prepare new benzimidazole derivatives . These compounds are evaluated for their biological activity screening function .
- Methods of Application: The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl cyanide (2) is prepared by diazotization of 2-amino-benzo[d]imidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to yield the corresponding acrylonitriles .
- Results or Outcomes: The reaction yields a variety of compounds, including new benzimidazole derivatives . These compounds are then evaluated for their biological activity .
Propiedades
IUPAC Name |
2-acetylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKFWMIZOJHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150354 | |
| Record name | 1,3-Indandione, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1H-indene-1,3(2H)-dione | |
CAS RN |
1133-72-8 | |
| Record name | 2-Acetyl-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Indandione, 2-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Indandione, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

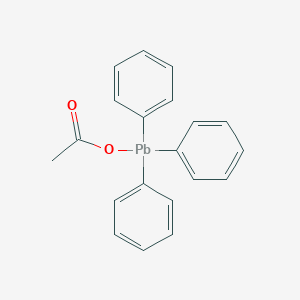
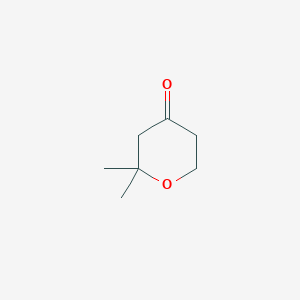
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
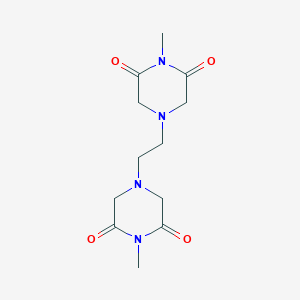
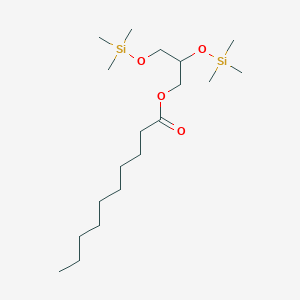
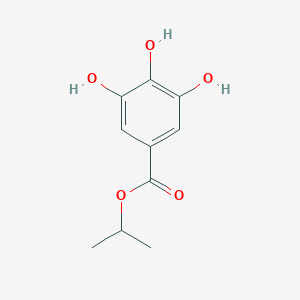

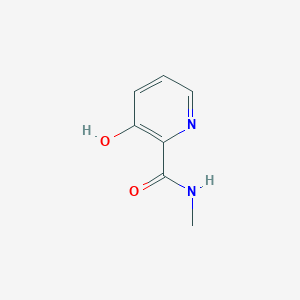
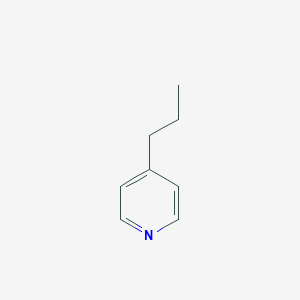
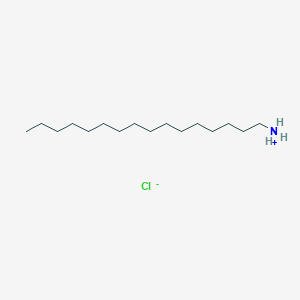
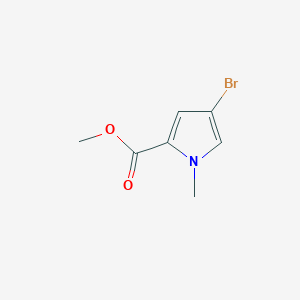
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
